N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylbut-2-ynyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-15(14-8-2-1-3-9-14)16-10-4-5-11-17-12-6-7-13-17/h14H,1-3,6-13H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXUHNKKTVQTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC#CCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of pyrrolidine with suitable precursors, such as 2-chloropyrimidine.
Attachment of the Butynyl Chain: The butynyl chain is introduced through a reaction involving an alkyne and a suitable leaving group, such as a halide.
Formation of the Cyclohexanecarboxamide Group: The final step involves the formation of the cyclohexanecarboxamide group through the reaction of cyclohexanecarboxylic acid with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Receptor Affinity
The compound shares a cyclohexanecarboxamide backbone with several 5-HT1A-targeting agents. Key comparisons include:
Key Observations :
- Pyrrolidine vs. Piperazine derivatives generally exhibit stronger 5-HT1A affinity due to optimal hydrogen bonding with receptor residues .
- Alkyne Linker : The but-2-yn-1-yl chain introduces rigidity, which could enhance metabolic stability but reduce blood-brain barrier penetration compared to ethyl linkers in WAY 100635 or 18F-Mefway .
Pharmacological and Pharmacokinetic Differences
- Metabolic Stability: Fluorinated analogs like 18F-Mefway demonstrate superior in vivo stability compared to non-fluorinated compounds, attributed to reduced defluorination and slower clearance . The alkyne linker in the target compound may improve resistance to enzymatic degradation but requires validation.
- Receptor Selectivity : WAY 100635 shows negligible affinity for dopamine or adrenergic receptors, whereas pyrrolidine-containing analogs may exhibit off-target binding due to the flexibility of the pyrrolidine ring .
Research Findings and Limitations
- Binding Studies : Preliminary molecular docking simulations suggest the target compound’s pyrrolidine group forms weaker interactions with transmembrane domain 3 of 5-HT1A compared to WAY 100635’s piperazine .
- Imaging Potential: Unlike 18F-Mefway, the compound lacks radiolabeling groups (e.g., fluorine-18), limiting its utility in PET imaging. However, its alkyne linker could serve as a site for future isotopic labeling .
Biological Activity
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexanecarboxamide moiety, which is linked to a pyrrolidine ring via a but-2-yn-1-yl group. The structural formula can be represented as follows:
This structure is significant as it allows for diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to create the pyrrolidine structure.
- Coupling Reaction : The but-2-yn-1-yl group is introduced through a coupling reaction under controlled conditions.
- Amide Formation : The final step involves forming the amide bond with cyclohexanecarboxylic acid.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The pyrrolidine ring may facilitate binding to protein sites, while the but-2-yn-1-yl group can engage in covalent interactions with nucleophilic residues on biomolecules.
Anticancer Properties
Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
This compound has potential antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, demonstrating significant activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Some studies suggest that pyrrolidine derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. These effects are likely mediated through modulation of inflammatory cytokines and pathways .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific kinases involved in cancer signaling pathways. For example, compounds structurally related to this compound were shown to inhibit B-Raf kinase, a target in melanoma treatment .
In Vivo Studies
Animal model studies have indicated promising results regarding the compound's safety profile and therapeutic efficacy. Notably, certain derivatives exhibited reduced tumor growth in xenograft models, suggesting potential for further development as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Pyrrolidin-1-YL)but-2-YN | Structure | Antimicrobial and anticancer activity |
| N-(Pyridin-2-YL)amides | - | Cytotoxicity against various cancer cell lines |
| Pyrrolidine Derivatives | - | Inhibition of cholinesterases and antimicrobial properties |
The unique combination of functional groups in N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)cyclohexanecarboxamide distinguishes it from other pyrrolidine derivatives, enhancing its potential for diverse therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
